molecular formula C19H15N3O3 B5805079 N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide

N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide

Cat. No.: B5805079
M. Wt: 333.3 g/mol
InChI Key: CRLFUNHQHZULEQ-DEDYPNTBSA-N
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Description

N’-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide typically involves the condensation reaction between 1-naphthohydrazide and 4-nitroacetophenone. The reaction is usually catalyzed by an acid, such as glacial acetic acid, and carried out in an ethanol solvent. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for N’-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of the corresponding hydrazine.

    Substitution: Introduction of substituents on the aromatic rings.

Scientific Research Applications

N’-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide involves its interaction with biological targets. The compound can bind to metal ions, forming complexes that may interfere with biological processes. Additionally, the nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-nitrophenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
  • N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide

Uniqueness

N’-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide is unique due to its specific structural features, such as the naphthalene ring and the nitro group.

Properties

IUPAC Name

N-[(E)-1-(4-nitrophenyl)ethylideneamino]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-13(14-9-11-16(12-10-14)22(24)25)20-21-19(23)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3,(H,21,23)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLFUNHQHZULEQ-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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